Suc-Ala-Ala-Pro-Met-pNA

Vue d'ensemble

Description

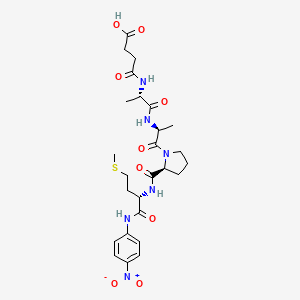

Suc-Ala-Ala-Pro-Met-pNA is a sensitive substrate for human pancreatic elastase . It’s a peptide that serves as a substrate to detect the activity and stability of prolyl endopeptidase (PEP) .

Synthesis Analysis

The synthesis of Suc-Ala-Ala-Pro-Met-pNA has been reported . It’s soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution. It’s also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Molecular Structure Analysis

The molecular weight of Suc-Ala-Ala-Pro-Met-pNA is 608.67 and its sum formula is C₂₆H₃₆N₆O₉S . The structure of this compound has been revealed to bind to the catalytic site of the enzyme .Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . The trans form of the peptide is readily cleaved by chymotrypsin. The remaining cis form can be enzymatically converted to the trans form by PPIase .Physical And Chemical Properties Analysis

Suc-Ala-Ala-Pro-Met-pNA appears as a white to faint yellow powder . It has a molecular weight of 608.67 and a sum formula of C₂₆H₃₆N₆O₉S . It’s soluble in N,N-dimethylformamide (DMF) at 25 mg/ml .Applications De Recherche Scientifique

Identification as Proline Endopeptidase

Suc-Ala-Ala-Pro-Met-pNA has been identified as a key component in the study of proline endopeptidases. In a study by Soeda, Ohyama, and Nagamatsu (1984), a succinyl-trialanine p-nitroanilide hydrolase capable of hydrolyzing Suc-Ala-Ala-Pro-Met-pNA was purified from hog kidney cytosol. This enzyme, found to be identical with proline endopeptidase first discovered in the human uterus as an oxytocin-degrading enzyme, catalyzes the hydrolysis of peptides at the carboxyl side of alanine and proline residues (Soeda, Ohyama, & Nagamatsu, 1984).

Purification and Characterization in Bovine Lens

Sharma and Ortwerth (1994) purified prolyl oligopeptidase from bovine lens tissue, which exhibited hydrolytic activity towards Suc-Ala-Ala-Pro-Met-pNA. The study revealed the enzyme's molecular mass, pH optimum, and sensitivity to various inhibitors, thus contributing to a deeper understanding of its biochemical properties and potential physiological roles (Sharma & Ortwerth, 1994).

Interaction with Human Cyclophilin

Demange et al. (2001) investigated the binding of peptides derived from Suc-Ala-Ala-Pro-Met-pNA to human cyclophilin hCyp-18. This study suggested the existence of two functionally independent subsites in hCyp-18 for peptide binding, highlighting the complexity and specificity of peptide-protein interactions in biological systems (Demange, Moutiez, Vaudry, & Dugave, 2001).

Use in Characterizing Enzyme Activities

Several studies have utilized Suc-Ala-Ala-Pro-Met-pNA to characterize the activities of various enzymes. For example, Watanabe et al. (1984) purified an endopeptidase from rat kidney that cleaves this substrate, contributing to the understanding of kidney enzyme activities (Watanabe, Shimamori, Ozaki, Uchida, & Fujimoto, 1984). Similarly, studies on enzymes in human kidney, human high-density lipoproteins, and human serum have employed this substrate to understand the biochemical properties and potential physiological roles of these enzymes (Ishida, Ogawa, Kōsaki, Mega, & Ikenaka, 1983), (Maeda, Kobori, & Uzawa, 1983), (Hori, Yanagisawa, & Nagai, 1982).

Inhibition Studies

Suc-Ala-Ala-Pro-Met-pNA has also been utilized in studies investigating the inhibition of certain enzyme activities. Matsuda et al. (2000) used this substrate to examine the behavior of proteinase inhibitors in human seminal plasma, contributing to the understanding of seminal plasma enzymology (Matsuda, Katayama, Hara, Sato, Tomomasa, Iizumi, Umeda, & Ishikawa, 2000).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHYXBAKUGCYIL-FVCZOJIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Ala-Pro-Met-pNA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.